
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a benzyloxy group attached to the naphthalene ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the naphthalene ring. This can be achieved through a nucleophilic substitution reaction where a benzyl alcohol reacts with a halogenated naphthalene derivative in the presence of a base.
Reduction of the Naphthalene Ring: The naphthalene ring is then partially reduced to form the tetrahydronaphthalene structure. This reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride.
Introduction of the Amine Group: The final step involves the introduction of the amine group. This can be achieved through a reductive amination reaction where an appropriate amine precursor reacts with the tetrahydronaphthalene intermediate in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction of the compound can lead to the formation of fully saturated naphthalene derivatives.
Substitution: The benzyloxy and amine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinones, fully saturated naphthalene derivatives, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain receptors or enzymes, while the amine group facilitates its interaction with biological molecules. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Methoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 6-(Ethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 6-(Propoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and binding affinity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H20ClNO |
|---|---|
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13;/h1-3,5-6,9-11,17H,4,7-8,12,18H2;1H |
Clave InChI |
UWSHTMACKQMERS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=C(C=C2)OCC3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)
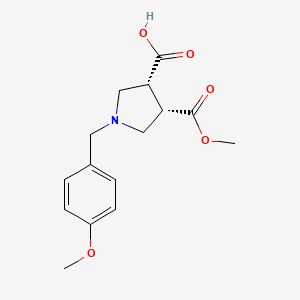

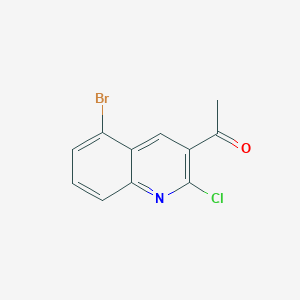

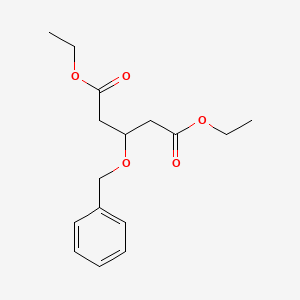
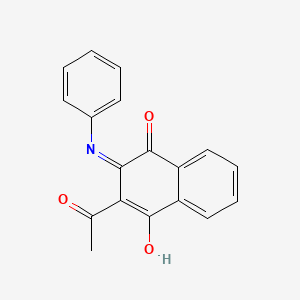

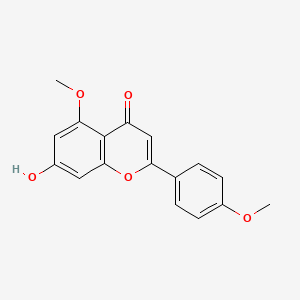

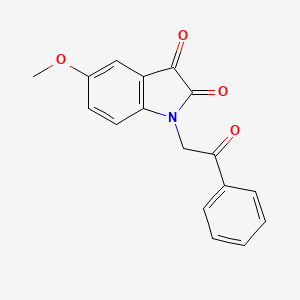
![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)
